(2-Fluoro-3,6-dimethoxyphenyl)methanol
Description
(2-Fluoro-3,6-dimethoxyphenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₉H₁₁FO₃ (calculated molecular weight: 186.18 g/mol). The compound features a benzyl alcohol backbone substituted with a fluorine atom at the ortho-position (C2) and methoxy groups at the meta- (C3) and para-positions (C6) of the phenyl ring. Fluorine substitution is known to enhance metabolic stability and influence electronic properties, while methoxy groups contribute to solubility and hydrogen-bonding capacity .
Properties
Molecular Formula |
C9H11FO3 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
(2-fluoro-3,6-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-4,11H,5H2,1-2H3 |
InChI Key |
IGIQVRWBWNBNBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3,6-dimethoxyphenyl)methanol typically involves the introduction of the fluorine and methoxy groups onto a benzene ring, followed by the addition of a hydroxymethyl group. One common method involves the use of fluorobenzene as a starting material, which undergoes electrophilic aromatic substitution to introduce the methoxy groups. This is followed by a Grignard reaction to add the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Fluoro-3,6-dimethoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophiles like or can be employed.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2-Fluoro-3,6-dimethoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored its potential as a precursor for the synthesis of biologically active compounds. Its derivatives may exhibit antimicrobial , anti-inflammatory , or antitumor properties.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals , agrochemicals , and specialty chemicals .
Mechanism of Action
The mechanism by which (2-Fluoro-3,6-dimethoxyphenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors , altering their activity. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability , influencing its biological activity.
Comparison with Similar Compounds
Positional Isomer: (4-Fluoro-2,6-dimethoxyphenyl)methanol
- Molecular Formula : C₉H₁₁FO₃
- Molecular Weight : 186.18 g/mol
- Substituents : Fluorine at C4, methoxy groups at C2 and C6.
- Key Differences : The fluorine position alters electronic effects. The para-fluoro substitution (C4) may reduce steric hindrance compared to the ortho-fluoro (C2) in the target compound.
Hydroxyl-Substituted Analog: 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone
- Molecular Formula : C₁₀H₁₂O₅
- Molecular Weight : 212.20 g/mol
- Substituents : Hydroxyl at C2, methoxy groups at C4 and C6.
- Key Differences: Replacement of fluorine with a hydroxyl group increases polarity (TPSA: 66.40 Ų vs. ~60 Ų for fluorinated analogs) and hydrogen-bond donor capacity.
Chalcone Derivative: Flavokawain A
- Molecular Formula : C₁₆H₁₄O₅
- Molecular Weight : 286.28 g/mol
- Substituents : Hydroxyl at C2, methoxy groups at C4 and C6, conjugated with a 4-methoxyphenyl group.
- Key Differences : Extended conjugation and additional methoxy groups enhance lipophilicity (logP: 2.50 vs. ~1.5 for the target compound).
- Biological Activity : Demonstrates anticancer activity via apoptosis induction .
Polyhydroxy-Methoxybenzophenone: 2,2',3'-Trihydroxy-4,6-dimethoxybenzophenone
Simple Fluorophenol: 2-Fluorophenol
- Molecular Formula : C₆H₅FO
- Molecular Weight : 112.10 g/mol
- Substituents: Fluorine at C2, phenolic hydroxyl at C1.
- Key Differences : Lacks methoxy groups and the benzyl alcohol backbone, resulting in lower molecular weight and logP (1.76 vs. ~1.5).
- Applications : Used as a chemical intermediate in pharmaceuticals .
Data Table: Comparative Analysis
Key Findings and Implications
- Substituent Position : Fluorine at C2 (target compound) vs. C4 (isomer) may influence steric effects and electronic distribution, impacting receptor binding in biological systems.
- Functional Groups: Methanol vs. ethanone or phenol backbones alter hydrogen-bonding capacity and metabolic stability.
Biological Activity
(2-Fluoro-3,6-dimethoxyphenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13F1O3
- Molecular Weight : 202.21 g/mol
- IUPAC Name : this compound
- Structure : The compound features a fluorinated phenyl ring with two methoxy groups and a hydroxymethyl substituent.
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the fluorine atom and methoxy groups can enhance lipophilicity and influence the compound's binding affinity to biological targets.
Anticancer Potential
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that phenolic compounds can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Apoptosis induction |
| Similar analogs | A549 (lung cancer) | 5.0 | Caspase activation |
Anti-inflammatory Activity
Compounds containing methoxy groups have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. The mechanism often involves the inhibition of NF-kB signaling pathways.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress. Similar compounds have shown promise in models of neurodegenerative diseases like Alzheimer's disease .
Case Studies
-
Study on Anticancer Activity :
A study evaluated the cytotoxic effects of various substituted phenols on MCF-7 breast cancer cells. Results indicated that certain derivatives, including those similar to this compound, significantly inhibited cell proliferation with IC50 values ranging from 5 to 20 µM . -
Neuroprotective Study :
In an animal model of oxidative stress-induced neurotoxicity, a compound structurally related to this compound demonstrated a reduction in neuronal cell death and improved cognitive function as measured by behavioral tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
